molecular formula C19H19NO5S B3527928 DIMETHYL 2-{[2-(ETHYLSULFANYL)BENZOYL]AMINO}TEREPHTHALATE

DIMETHYL 2-{[2-(ETHYLSULFANYL)BENZOYL]AMINO}TEREPHTHALATE

Cat. No.: B3527928
M. Wt: 373.4 g/mol
InChI Key: IINQBNILVUKVNM-UHFFFAOYSA-N
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Description

DIMETHYL 2-{[2-(ETHYLSULFANYL)BENZOYL]AMINO}TEREPHTHALATE is an organic compound with a complex structure, characterized by the presence of both ester and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-{[2-(ETHYLSULFANYL)BENZOYL]AMINO}TEREPHTHALATE typically involves multi-step organic reactions. One common method includes the reaction of 2-(ethylsulfanyl)benzoic acid with dimethyl terephthalate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 2-{[2-(ETHYLSULFANYL)BENZOYL]AMINO}TEREPHTHALATE can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the ester and amide functionalities can be reduced to alcohols and amines, respectively, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

DIMETHYL 2-{[2-(ETHYLSULFANYL)BENZOYL]AMINO}TEREPHTHALATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of DIMETHYL 2-{[2-(ETHYLSULFANYL)BENZOYL]AMINO}TEREPHTHALATE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

    DIMETHYL 2-AMINOTEREPHTHALATE: Similar in structure but lacks the ethylsulfanyl group.

    DIMETHYL 2-{[2-(ACETYLOXY)BENZOYL]AMINO}TEREPHTHALATE: Contains an acetyloxy group instead of the ethylsulfanyl group.

Uniqueness

DIMETHYL 2-{[2-(ETHYLSULFANYL)BENZOYL]AMINO}TEREPHTHALATE is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

dimethyl 2-[(2-ethylsulfanylbenzoyl)amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c1-4-26-16-8-6-5-7-14(16)17(21)20-15-11-12(18(22)24-2)9-10-13(15)19(23)25-3/h5-11H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINQBNILVUKVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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